molecular formula CH4Br2N2 B12521159 Carbamimidic bromide hydrobromide CAS No. 29671-93-0

Carbamimidic bromide hydrobromide

Cat. No.: B12521159
CAS No.: 29671-93-0
M. Wt: 203.86 g/mol
InChI Key: DHFKCMGYIMVIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidic bromide hydrobromide is a chemical compound with the molecular formula CH₄Br₂N₂. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is typically handled under inert atmosphere conditions and stored at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidic bromide hydrobromide can be synthesized through the reaction of carbamimidic chloride with hydrogen bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction conditions include maintaining a temperature of around 0-5°C and using an excess of hydrogen bromide to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced by reacting carbamimidic chloride with anhydrous hydrogen bromide gas. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen bromide and to ensure the purity of the final product. The reaction is conducted in a controlled environment to prevent any side reactions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Carbamimidic bromide hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Addition Reactions: It can add to alkenes and alkynes, forming dibromides.

    Oxidation and Reduction Reactions: It can be oxidized to form carbamimidic bromide, and reduced to form carbamimidic chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst like iron(III) bromide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted carbamimidic compounds.

    Addition Reactions: Products include dibromides and bromohydrins.

    Oxidation and Reduction: Products include carbamimidic bromide and carbamimidic chloride.

Scientific Research Applications

Carbamimidic bromide hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of carbamimidic bromide hydrobromide involves its ability to act as a brominating agent. It can donate bromine atoms to various substrates, facilitating the formation of brominated products. The molecular targets include alkenes, alkynes, and other unsaturated compounds. The pathways involved include electrophilic addition and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen Bromide (HBr): A simple bromine compound used in similar bromination reactions.

    Bromine (Br₂): A diatomic molecule used as a brominating agent.

    N-Bromosuccinimide (NBS): A brominating reagent used in organic synthesis.

Uniqueness

Carbamimidic bromide hydrobromide is unique due to its dual functionality as both a bromide and a hydrobromide. This allows it to participate in a wider range of chemical reactions compared to other brominating agents. Its stability and reactivity make it a valuable compound in both research and industrial applications.

Properties

CAS No.

29671-93-0

Molecular Formula

CH4Br2N2

Molecular Weight

203.86 g/mol

IUPAC Name

carbamimidoyl bromide;hydrobromide

InChI

InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H

InChI Key

DHFKCMGYIMVIEO-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.